

# The Rise and Fall of Asoprisnil: A Technical History

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An In-depth Guide for Researchers and Drug Development Professionals

### Introduction

**Asoprisnil** (J867) emerged as a promising, first-in-class selective progesterone receptor modulator (SPRM) for the treatment of gynecological disorders such as uterine fibroids and endometriosis.[1][2] Developed through a dedicated drug discovery program, **Asoprisnil**'s unique mixed progesterone agonist and antagonist profile offered the potential for a novel, tissue-selective therapeutic approach.[1][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of **Asoprisnil**, culminating in the reasons for its discontinued development.

# **Discovery and Preclinical Development**

The quest for a progesterone receptor (PR) ligand with a distinct profile from existing progestins and antiprogestins led to the synthesis of a series of  $11\beta$ -benzaldoxime-substituted steroidal compounds.[1] This program aimed to identify molecules with a mosaic of progesterone agonist and antagonist effects. **Asoprisnil** was selected as the prototype from this series based on its favorable preclinical profile.

## **Receptor Binding Profile**

**Asoprisnil** and its major metabolite, J912, demonstrated a high binding affinity for the progesterone receptor (PR). The compound exhibited a desirable selectivity profile, with



moderate affinity for the glucocorticoid receptor (GR), low affinity for the androgen receptor (AR), and no significant binding to estrogen or mineralocorticoid receptors.

Table 1: Receptor Binding Affinity of Asoprisnil

Receptor	Binding Affinity	Reference
Progesterone Receptor (PR)	High	
Glucocorticoid Receptor (GR)	Moderate	-
Androgen Receptor (AR)	Low	-
Estrogen Receptor (ER)	No binding affinity	-
Mineralocorticoid Receptor (MR)	No binding affinity	-

# **Preclinical Pharmacology**

In vivo animal models were crucial in characterizing the unique pharmacodynamic effects of **Asoprisnil**.

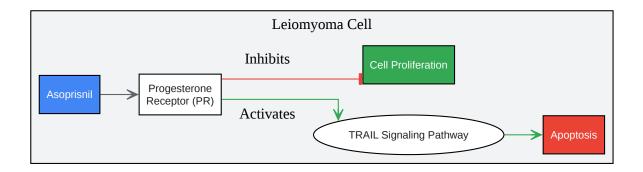
- Rabbit Endometrium (McPhail Test): Both Asoprisnil and its metabolite J912 induced partial agonist and antagonist effects on the rabbit endometrium.
- Guinea Pig Models: Asoprisnil induced mucification of the guinea pig vagina and demonstrated pronounced anti-uterotrophic effects. Unlike progesterone antagonists, it showed only marginal labor-inducing activity during mid-pregnancy.
- Rat Models: In male rats, Asoprisnil exhibited weak androgenic and anti-androgenic properties. In the rat uterotrophic assay, it did not show a progesterone-like ability to oppose estrogen.
- Non-human Primates: In cynomolgus monkeys, Asoprisnil treatment led to the abolishment
  of menstrual cyclicity and induced endometrial atrophy, demonstrating its potent effect on the
  primate endometrium.

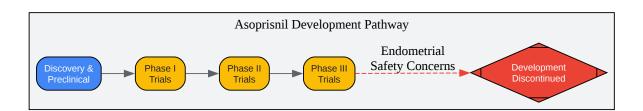


## **Mechanism of Action**

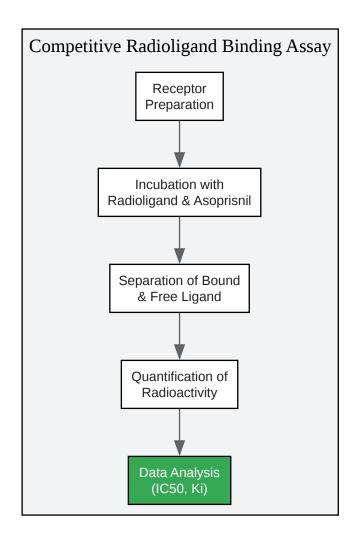
**Asoprisnil**'s tissue-selective effects are a result of its unique interaction with the progesterone receptor. As an SPRM, it modulates the receptor's conformation upon binding, leading to differential recruitment of co-activators and co-repressors to the promoter regions of target genes. This results in a mixed agonist/antagonist activity that is dependent on the specific cell and tissue context.

In cultured uterine leiomyoma cells, **Asoprisnil** was shown to inhibit proliferation and induce apoptosis, effects that were not observed in normal myometrial cells. This cell-type-specific action was a key aspect of its therapeutic potential. The apoptotic effect is mediated, at least in part, through the activation of the TNF-related apoptosis-inducing ligand (TRAIL) signaling pathway. **Asoprisnil** upregulates the expression of TRAIL and its receptors, DR4 and DR5, and activates downstream caspases, leading to programmed cell death. Furthermore, it has been shown to decrease the expression of the anti-apoptotic protein Bcl-2.









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